molecular formula C15H18N2O4S2 B8043063 2,5-Dimethyl-4-[(4-sulfamoylphenyl)methyl]benzenesulfonamide

2,5-Dimethyl-4-[(4-sulfamoylphenyl)methyl]benzenesulfonamide

Cat. No.: B8043063
M. Wt: 354.4 g/mol
InChI Key: RBGXMAWCHUXWNK-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-[(4-sulfamoylphenyl)methyl]benzenesulfonamide is a compound with diverse applications in various fields, including medical, environmental, and industrial research This compound is known for its unique chemical structure, which includes two methyl groups, a sulfamoylphenyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-[(4-sulfamoylphenyl)methyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfamoylphenyl intermediate: This step involves the reaction of a suitable phenyl derivative with a sulfonamide reagent under controlled conditions.

    Introduction of the methyl groups: The intermediate is then subjected to methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Coupling with benzenesulfonamide: The final step involves coupling the methylated intermediate with benzenesulfonamide under appropriate conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:

    Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification steps: Employing crystallization, distillation, or chromatography to isolate the desired product.

    Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-[(4-sulfamoylphenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

2,5-Dimethyl-4-[(4-sulfamoylphenyl)methyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-[(4-sulfamoylphenyl)methyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2,5-Dimethyl-4-[(4-sulfamoylphenyl)methyl]benzenesulfonamide can be compared with other similar compounds, such as:

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Sulfamoylphenyl derivatives: Compounds with the sulfamoylphenyl group exhibit similar reactivity but may have different applications based on their overall structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

2,5-dimethyl-4-[(4-sulfamoylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-10-8-15(23(17,20)21)11(2)7-13(10)9-12-3-5-14(6-4-12)22(16,18)19/h3-8H,9H2,1-2H3,(H2,16,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGXMAWCHUXWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)C)CC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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